molecular formula C12H19NO6 B567372 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1210863-93-6

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B567372
CAS No.: 1210863-93-6
M. Wt: 273.285
InChI Key: OHQXZMNJROMWMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the hydroxyl group at the 4-position. The carboxylic acid group at the 3-position is usually introduced through a carboxylation reaction. Specific reaction conditions may vary, but common reagents include tert-butyl chloroformate for Boc protection and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-Acetoxy-1-(tert-butoxycarbon

Properties

IUPAC Name

4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQXZMNJROMWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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